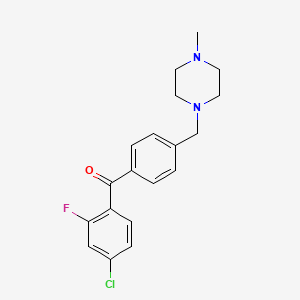

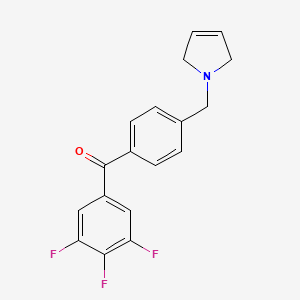

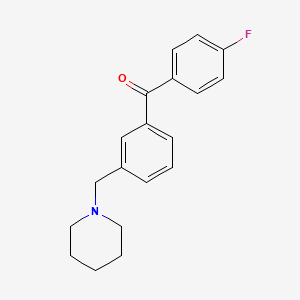

![molecular formula C22H22F3NO3 B1343391 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone CAS No. 898762-07-7](/img/structure/B1343391.png)

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone" is a structurally complex molecule that features a spirocyclic framework. This framework is characterized by the presence of a spiro junction where a quaternary carbon atom is shared between two rings, in this case, a 1,4-dioxane and a decane ring, which is further functionalized with an azaspiro[4.5]decan motif. The molecule also contains a trifluorobenzophenone moiety, indicating the presence of a trifluoromethyl group attached to a benzene ring that is connected to another benzene ring through a carbonyl group.

Synthesis Analysis

The synthesis of azaspiro[4.5]decan derivatives has been explored in various studies. For instance, a photocatalytic strategy for the preparation of azaspiro[4.5]trienones, which are structurally related to the compound , has been developed using blue LED irradiation at room temperature . Another study reports a metal-free oxidative spirocyclization of arylpropiolamides with sulfonylhydrazides to yield sulfonated azaspiro[4.5]trienones . Additionally, a copper-catalyzed synthesis of 3-etherified azaspiro[4.5]trienones from N-arylpropiolamides and ethers has been presented, showcasing the versatility of methods available for the synthesis of azaspiro compounds .

Molecular Structure Analysis

The molecular structure of azaspiro compounds is characterized by the presence of a spiro junction, which imparts a three-dimensional aspect to the molecule. This structural feature can influence the physical and chemical properties of the compound, such as its reactivity and interaction with biological targets. The presence of a trifluoromethyl group is known to increase the lipophilicity and can affect the electronic properties of the molecule .

Chemical Reactions Analysis

Azaspiro[4.5]decan derivatives can undergo various chemical reactions. For example, they can participate in cascade cyclization reactions as reported in the synthesis of phosphorylated, trifluoromethylated, and thiocyanated azaspiro[4.5]trienones . They can also be involved in oxidative spirocyclization reactions, as seen in the formation of sulfonated azaspiro[4.5]trienones . The reactivity of these compounds can be further manipulated through the use of different catalysts and reaction conditions, such as the use of copper catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspiro[4.5]decan derivatives are influenced by their molecular structure. The presence of a spirocyclic junction can affect the compound's boiling point, melting point, and solubility. The trifluoromethyl group can increase the compound's stability and resistance to metabolic degradation, which is particularly relevant in the context of pharmaceutical applications. The chemical reactivity of these compounds can be tuned by the presence of substituents on the aromatic rings or the spirocyclic system .

Applications De Recherche Scientifique

Structural and Chemical Analysis

Research on compounds structurally related to 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone includes the study of their regioselectivity in acylation reactions, as demonstrated by Koszytkowska-Stawińska, Gębarowski, and Sas (2004), who explored the acylation of a similar spirolactam, revealing insights into the influence of base and acyl chloride on the reaction outcome Koszytkowska-Stawińska et al., 2004.

Advanced Material Applications

The compound and its derivatives have potential applications in advanced materials, such as in the development of polymers for environmental remediation. For example, Akceylan, Bahadir, and Yılmaz (2009) synthesized a calix[4]arene-based polymer using a cyclic secondary amine similar to the spirolactam structure for the efficient removal of carcinogenic azo dyes from water, demonstrating the material's high sorption capabilities Akceylan, Bahadir, & Yılmaz, 2009.

Pharmaceutical Research

In pharmaceutical research, the structural motif of 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone is explored for its potential therapeutic applications. The study by Apaydın et al. (2020) on new spirothiazolidinone derivatives, which share a similar spirocyclic structure, demonstrated significant antiviral activity, highlighting the potential of such compounds in antiviral drug development Apaydın et al., 2020.

Chemical Synthesis and Catalysis

The compound's framework is also significant in chemical synthesis and catalysis. Wei et al. (2014) presented a Cu-catalyzed method for synthesizing 3-etherified azaspiro[4.5]trienones, starting from N-arylpropiolamides and ethers, showcasing the compound's relevance in novel synthetic routes and its potential in creating diverse chemical libraries Wei et al., 2014.

Propriétés

IUPAC Name |

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3NO3/c23-22(24,25)19-6-4-17(5-7-19)20(27)18-3-1-2-16(14-18)15-26-10-8-21(9-11-26)28-12-13-29-21/h1-7,14H,8-13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPCKKNIZOKHEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643326 |

Source

|

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone | |

CAS RN |

898762-07-7 |

Source

|

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide](/img/structure/B1343311.png)